molecular formula C22H20ClN3O2 B11194740 6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11194740
M. Wt: 393.9 g/mol
InChI Key: PDERKOZBJXMUML-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with 2-chlorobenzyl, 4-methoxyphenyl, and two methyl groups

Preparation Methods

The synthesis of 6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2,5-dimethylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule, forming simpler products.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    6-(2-chlorobenzyl)-3-(4-hydroxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound differs by having a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    6-(2-chlorobenzyl)-3-(4-nitrophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

    6-(2-chlorobenzyl)-3-(4-aminophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: The amino group introduces different hydrogen bonding capabilities and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H20ClN3O2/c1-13-18(12-16-6-4-5-7-19(16)23)22(27)26-21(24-13)20(14(2)25-26)15-8-10-17(28-3)11-9-15/h4-11,25H,12H2,1-3H3

InChI Key

PDERKOZBJXMUML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3Cl)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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